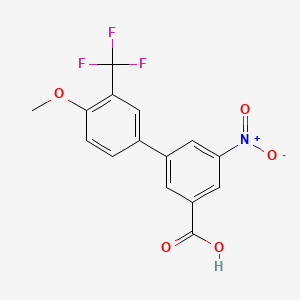

3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

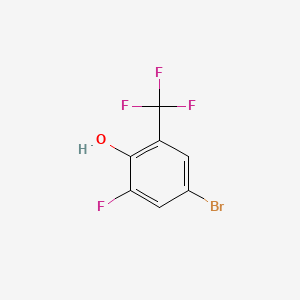

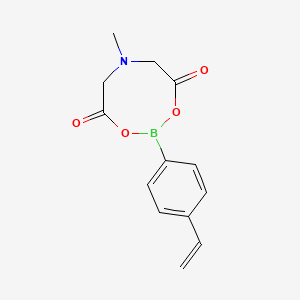

“(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid” is a compound with the molecular formula C8H8BF3O3 and a molecular weight of 219.96 . It is a solid at 20 degrees Celsius .

Molecular Structure Analysis

The introduction of the -OCF3 group influences the acidity of the compound, depending on the position of a substituent . The ortho isomer is the least acidic . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .

Chemical Reactions Analysis

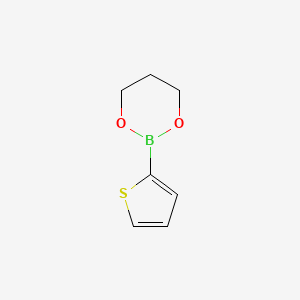

This compound is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Compound Formation

3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid, as a chemical entity, finds application in the synthesis of various compounds. For instance, it undergoes reactions to form different derivatives with potential applications in scientific research. A study demonstrates the synthesis of 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one from methoxy-5-nitrobenzaldehyde, which could be a derivative of the acid . These synthesized compounds were characterized and tested for antibacterial activity, indicating their potential use in microbiology and pharmaceutical research (Havaldar, Bhise, & Burudkar, 2004).

Antioxidant and Antimicrobial Activities

Certain derivatives of the acid have been synthesized and evaluated for their antioxidant and antimicrobial properties. For example, novel compounds synthesized from reactions involving methoxy-5-nitrobenzaldehyde have shown significant in vitro antibacterial capacities against various bacteria, as well as antioxidant capacities. This indicates the acid's potential application in developing new antimicrobial and antioxidant agents, useful in medical and biochemical research (Manap, Yüksek, Eki̇nci̇, & Sel, 2022).

Photochemical Studies

The acid or its derivatives can be used in photochemical studies. A research paper discusses the photochemical decomposition reactions of nitrobenzoic acid, which may include derivatives of this compound, by surface-enhanced Raman scattering. These studies can provide insights into the behavior of these compounds under different light conditions, relevant in fields like materials science and photophysics (Franzke & Wokaun, 1992).

Chemical Properties and Stability

Research into the chemical properties and stability of compounds like this compound and its derivatives is also a significant application. Studies focusing on the enthalpies of combustion, vapor pressures, and enthalpies of sublimation of methoxy-nitrobenzoic acids can provide essential data for understanding the physical and chemical stability of these compounds. This information is crucial in developing new materials and chemicals (Silva et al., 1999).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-[4-methoxy-3-(trifluoromethyl)phenyl]-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO5/c1-24-13-3-2-8(7-12(13)15(16,17)18)9-4-10(14(20)21)6-11(5-9)19(22)23/h2-7H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDJGXASNFJIEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692178 |

Source

|

| Record name | 4'-Methoxy-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261911-36-7 |

Source

|

| Record name | 4'-Methoxy-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/structure/B597522.png)

![5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B597523.png)

![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)